molecular formula C13H13N3O3S3 B10873940 Methyl 3-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]benzoate

Methyl 3-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10873940
M. Wt: 355.5 g/mol
InChI Key: BGEJGGXNLMIRSZ-UHFFFAOYSA-N
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Description

METHYL 3-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a benzoate ester linked to a thiadiazole ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate dithiosemicarbazide derivatives under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methyl iodide as the methylating agent.

    Coupling with Benzoate Ester: The final step involves coupling the thiadiazole derivative with methyl 3-aminobenzoate through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

METHYL 3-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: The compound is explored for its use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-METHYL-3-FURYL SULPHIDE
  • 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

Uniqueness

METHYL 3-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific structural features, such as the combination of a benzoate ester and a thiadiazole ring with a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3O3S3

Molecular Weight

355.5 g/mol

IUPAC Name

methyl 3-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C13H13N3O3S3/c1-19-11(18)8-4-3-5-9(6-8)14-10(17)7-21-13-15-12(20-2)16-22-13/h3-6H,7H2,1-2H3,(H,14,17)

InChI Key

BGEJGGXNLMIRSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)SC

Origin of Product

United States

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